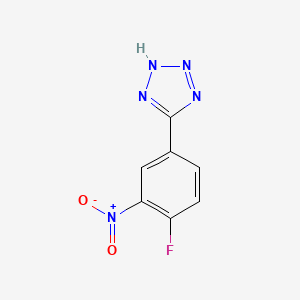

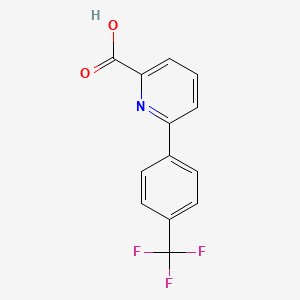

![molecular formula C7H5BrN2 B1343808 2-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1083181-25-2](/img/structure/B1343808.png)

2-bromo-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

2-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core structure with a bromine atom attached to it. This structure is a key scaffold in various chemical syntheses and is particularly valuable in the field of medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of related heterocycles has been explored through different methods. For instance, a simple synthesis route for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at positions 2 and 3 from available starting materials . Additionally, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, demonstrating the potential of brominated pyridine derivatives as building blocks in drug discovery .

Molecular Structure Analysis

The molecular structure of related brominated pyridine derivatives has been investigated using various techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing insights into the molecular geometry and intermolecular interactions present in the solid state .

Chemical Reactions Analysis

Brominated pyridine compounds are versatile intermediates in organic synthesis. Carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which were further characterized by spectroscopic techniques and density functional theory (DFT) studies . The reactivity of these compounds has been indicated by molecular electrostatic potential mapping, and their bioactivity has been confirmed experimentally .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular hydrogen bonding, which contribute to its solid-state properties . The nonlinear optical properties of certain brominated pyridine compounds have been computed and found to be greater than those of urea, suggesting potential applications in materials science .

Applications De Recherche Scientifique

Inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR)

“2-bromo-1H-pyrrolo[2,3-b]pyridine” derivatives ont été trouvés comme étant des inhibiteurs puissants du FGFR . Les FGFR jouent un rôle essentiel dans divers types de tumeurs, et les cibler représente une stratégie attrayante pour la thérapie anticancéreuse . Par exemple, le composé 4h, un dérivé de “this compound”, a présenté une activité inhibitrice puissante du FGFR . Il a inhibé la prolifération des cellules cancéreuses du sein 4T1 et induit son apoptose . De plus, il a inhibé de manière significative la migration et l'invasion des cellules 4T1 .

Inhibiteurs de la kinase interagissant avec Traf2 et Nck (TNIK)

“1H-pyrrolo[2,3-b]pyridine” échafaudage, dont “this compound” fait partie, a été trouvé comme ayant une forte inhibition sur TNIK . Plusieurs composés ont été conçus et synthétisés, dont certains présentaient une inhibition puissante de TNIK avec des valeurs de CI50 inférieures à 1 nM . Certains composés ont montré des caractéristiques dépendantes de la concentration de l'inhibition de l'IL-2 .

Thérapeutiques anticancéreuses

L'activation anormale de la voie de signalisation FGFR due à l'amplification, à la fusion ou aux mutations faux-sens dans l'exon des membres de la famille FGFR est associée à la progression et au développement de plusieurs cancers tels que le cancer du sein, le cancer du poumon, le cancer de la prostate, le cancer de la vessie et le cancer du foie . Par conséquent, les dérivés de “this compound”, en tant qu'inhibiteurs puissants du FGFR, ont des applications potentielles en thérapeutique anticancéreuse .

Développement de médicaments

“this compound” dérivés à faible poids moléculaire seraient des composés leaders attrayants bénéfiques à l'optimisation ultérieure . Cette recherche développe une classe de dérivés de “1H-pyrrolo[2,3-b]pyridine” ciblant le FGFR avec des perspectives de développement .

Mécanisme D'action

Orientations Futures

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-bromo-1H-pyrrolo[2,3-b]pyridine, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Other future directions include the development of novel 7-azaindole derivatives and the exploration of their potential as FLT3 inhibitors for the treatment of acute myeloid leukemia .

Analyse Biochimique

Biochemical Properties

2-Bromo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of signaling pathways. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell proliferation, differentiation, and migration . The interaction of this compound with FGFRs leads to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and enzymes involved in cellular signaling, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells, indicating its potential as an anti-cancer agent. Furthermore, the compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of FGFRs, which involves the binding of the compound to the receptor’s active site, preventing the binding of natural ligands . This inhibition leads to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, this compound may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The effects of this compound on metabolic flux and metabolite levels are also significant, as it can alter the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can interact with intracellular transporters that facilitate its movement to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by its binding affinity to cellular proteins and its physicochemical properties . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound is known to localize to specific cellular compartments, such as the cytoplasm and nucleus . The targeting signals and post-translational modifications that direct this compound to these compartments are critical for its function . For instance, the compound’s localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby influencing gene expression and cellular responses .

Propriétés

IUPAC Name |

2-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRBNTYNEXFATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621357 | |

| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083181-25-2 | |

| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

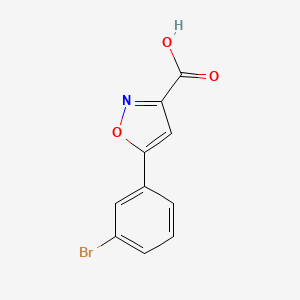

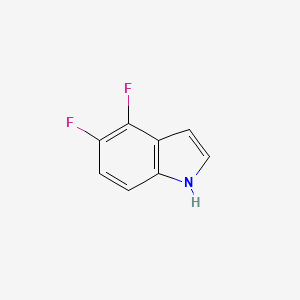

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)